![molecular formula C20H15Cl2N3OS3 B2823335 2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 955786-19-3](/img/structure/B2823335.png)
2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N3OS3 and its molecular weight is 480.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, identified by its CAS Number 955604-28-1, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C20H15Cl2N3OS3, with a molecular weight of 480.5 g/mol. The structure features a thiazole ring, a dichlorobenzyl group, and a benzo[d]thiazole moiety, which contribute to its diverse biological activities.
Antimicrobial Activity
Thiazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, compounds structurally similar to this compound have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 25 µg/mL |
Candida albicans | 30 µg/mL |
Anticancer Properties
Research has demonstrated that thiazole derivatives possess anticancer activity. The compound's structural components may enhance its efficacy against various cancer cell lines. For example, studies have shown that similar thiazole compounds exhibit IC50 values in the low micromolar range against cancer cells such as A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia) .
Cell Line | IC50 (µM) |
---|---|
A-431 | 1.61 ± 1.92 |
Jurkat | 1.98 ± 1.22 |
The biological activity of thiazole compounds is often linked to their ability to interact with specific targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Regulation : It has been observed that thiazole derivatives can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : These compounds may promote apoptosis through the activation of intrinsic pathways, leading to programmed cell death.
Case Studies
Several studies have explored the effects of thiazole derivatives on cellular mechanisms:
- Study on T-cell Proliferation : A study demonstrated that a related thiazole derivative inhibited T-cell proliferation with an IC50 of 0.004 µM, highlighting its potential as an immunomodulatory agent .
- Antioxidant Activity : Research indicated that certain thiazole derivatives possess antioxidant properties, scavenging reactive oxygen species (ROS), which can mitigate oxidative stress in cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide have shown promising results against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 (Lung Cancer) | 23.30 ± 0.35 | |
Compound B | U251 (Glioblastoma) | 10–30 | |
Compound C | MCF-7 (Breast Cancer) | 5.71 |
These findings suggest that the presence of specific substituents on the thiazole ring can enhance anticancer activity.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial effects. The compound has been evaluated for its efficacy against various bacterial strains:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.09 µg/mL | |
Escherichia coli | 0.15 µg/mL |
These results indicate that modifications in the thiazole structure can lead to significant antimicrobial activity.
Anticonvulsant Activity
Thiazole compounds have also been investigated for their anticonvulsant properties. In a study evaluating several thiazole derivatives, it was found that certain analogs exhibited significant anticonvulsant activity:
Compound | Model Used | Efficacy Level | Reference |
---|---|---|---|
Compound D | Maximal Electroshock Seizure Test (MEST) | High Efficacy |
This suggests that the thiazole moiety may play a crucial role in developing new anticonvulsant medications.
Case Study 1: Anticancer Activity
In a study conducted by Evren et al., novel thiazole derivatives were synthesized and tested against A549 human lung adenocarcinoma cells. The compound demonstrated strong selectivity with an IC50 value of 23.30±0.35mM. The structure-activity relationship indicated that modifications on the thiazole ring significantly influenced cytotoxicity, highlighting the importance of substituents in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
A comprehensive review on thiazole derivatives reported their effectiveness against various pathogens, particularly focusing on Staphylococcus aureus and Escherichia coli. The tested compounds exhibited MIC values as low as 0.09μg/mL, indicating potent antimicrobial properties that could be harnessed for developing new antibiotics.
Properties
IUPAC Name |
2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3OS3/c1-11-2-5-16-17(6-11)29-19(24-16)25-18(26)8-14-10-28-20(23-14)27-9-12-3-4-13(21)7-15(12)22/h2-7,10H,8-9H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMDXISSNRLXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.